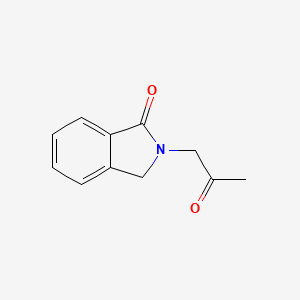

2-(2-Oxopropyl)isoindolin-1-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxopropyl)-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8(13)6-12-7-9-4-2-3-5-10(9)11(12)14/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOGQHWVHARAHPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1CC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Systematic Derivatization and Analog Development of the 2 2 Oxopropyl Isoindolin 1 One Core

Modification at the N-2 Position of the Isoindolinone Nucleus

The nitrogen atom at the 2-position of the isoindolinone ring offers a prime site for introducing a variety of substituents, significantly influencing the molecule's properties. One common approach involves the N-alkylation of the isoindolinone core. This can be achieved through various synthetic methods, including the use of iron catalysts to promote the N-alkylation of indolines with alcohols. nih.gov For instance, a one-pot, two-step procedure allows for the N-alkylation of indolines followed by oxidation to yield N-alkylated indoles. nih.gov

Another versatile method for creating N-substituted isoindolin-1-ones is through the reductive amination and subsequent lactamization of methyl 2-formylbenzoate. sioc-journal.cn This one-pot synthesis is efficient and accommodates a broad range of primary aryl or alkyl amines, leading to diverse products in high yields. sioc-journal.cn The reaction proceeds via the formation of an intermediate that undergoes intramolecular nucleophilic attack to form the lactam ring. sioc-journal.cn

Furthermore, palladium-catalyzed C(sp2)–H olefination of aryl amides derived from L-amino acids provides a pathway to N-alkyl-3-methenyl chiral isoindolinone derivatives. rsc.org In this methodology, the amino acid residue directs the olefination at the aryl ring, followed by cyclization at the amide nitrogen. rsc.org This strategy effectively transforms standard amino acids into chiral isoindolinone derivatives. rsc.org A copper-catalyzed three-component reaction of diaryliodonium salts, 2-formylbenzonitriles, and phenylacetylenes also yields 3-(2-oxopropyl)-2-arylisoindolinones, demonstrating the feasibility of introducing aryl groups at the N-2 position. researchgate.net

| Starting Material | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Indolines | Tricarbonyl(cyclopentadienone) iron complex, alcohol, trifluoroethanol | N-alkylated indolines | nih.gov |

| Methyl 2-formylbenzoate | Primary aryl or alkyl amine, NaBH3CN, 1,2-dichloroethane (B1671644) or acetonitrile (B52724) | N-substituted isoindolin-1-ones | sioc-journal.cn |

| Aryl amides of L-amino acids | Non-activated alkene, Pd-catalyst | N-alkyl-3-methenyl chiral isoindolinone derivatives | rsc.org |

| Diaryliodonium salts, 2-formylbenzonitriles, phenylacetylenes | Copper catalyst | 3-(2-oxopropyl)-2-arylisoindolinones | researchgate.net |

Substitution Strategies at the C-3 Position and the 2-Oxopropyl Moiety

The C-3 position of the isoindolinone ring and the attached 2-oxopropyl side chain are critical areas for modification to modulate biological activity. A variety of substituents can be introduced at the C-3 position, and pharmacologically active isoindolinones often possess a substituent at this location. acs.org

Several synthetic strategies have been developed to achieve 3-substituted isoindolinones. These include the nucleophilic addition of organometallic reagents to isoindoline-1,3-diones and the cyclization of ortho-substituted aryllithiums with imines. rsc.org Another approach involves the metalation of isoindolinones using a strong base, followed by functionalization at the C-3 position. rsc.org More recently, metal-catalyzed C–H bond activation has emerged as a highly efficient and environmentally friendly method for synthesizing 3-substituted isoindolinones. rsc.org For instance, N-substituted benzamides can react with alkenes in the presence of a metal catalyst to yield isoindolinones. rsc.org

A one-pot synthesis of 3-substituted isoindolin-1-ones can be achieved through the lithiation of N'-benzyl-N,N-dimethylureas with t-BuLi, followed by reaction with various electrophiles. nih.gov Additionally, a new method for synthesizing 3-substituted isoindolin-1-one (B1195906) derivatives involves an addition reaction from 2-cyanobenzaldehyde (B126161) and either 2-(2-nitrophenyl) acetonitrile or 2-nitroaniline (B44862) derivatives. nih.govacs.org

Modification of the 2-oxopropyl moiety itself is less commonly detailed but can be inferred from general synthetic strategies. For example, the use of different phenylacetylenes in the copper-catalyzed three-component reaction could lead to variations in the substituent at the carbon adjacent to the carbonyl of the side chain. researchgate.net

| Method | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Nucleophilic Addition | Isoindoline-1,3-diones, organometallic reagents | Direct introduction of substituents. | rsc.org |

| Metal-Catalyzed C-H Activation | N-substituted benzamides, alkenes | Atom-economical and environmentally friendly. | rsc.org |

| Lithiation | N'-benzyl-N,N-dimethylureas, electrophiles | One-pot synthesis with high yields. | nih.gov |

| Addition/Cyclization | 2-cyanobenzaldehyde, 2-nitroaniline derivatives | Economical two-step procedure. | nih.govacs.org |

Benzene (B151609) Ring Functionalization Strategies for Isoindolinone Derivatives

Functionalization of the benzene ring of the isoindolinone core provides another avenue for creating structural diversity and fine-tuning the properties of the analogs. Standard electrophilic aromatic substitution reactions, such as nitration and sulfonation, are key strategies. masterorganicchemistry.comlibretexts.org

Aromatic nitration is typically achieved by treating the aromatic ring with a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. libretexts.orgyoutube.com Similarly, sulfonation involves the reaction of the aromatic ring with sulfur trioxide (SO₃) in the presence of a strong acid like sulfuric acid, forming HSO₃⁺ as the electrophile. masterorganicchemistry.com These reactions proceed through a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com

Halogenation of the aromatic ring can also be accomplished using reagents like chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). libretexts.orgyoutube.com For iodination, an oxidizing agent is often required to generate a more potent electrophilic iodine species. libretexts.org

A de novo approach to constructing the isoindolinone scaffold itself can also incorporate benzene ring functionalization. One such strategy utilizes a hexadehydro-Diels-Alder (HDDA) reaction to build a highly substituted benzenoid ring, which is then elaborated into the isoindolinone core. nih.gov This method allows for the regioselective construction of pentasubstituted benzenoid rings. nih.gov

| Reaction | Reagents | Active Electrophile | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | libretexts.orgyoutube.com |

| Sulfonation | SO₃, H₂SO₄ | HSO₃⁺ | masterorganicchemistry.com |

| Chlorination | Cl₂, FeCl₃ | - | libretexts.orgyoutube.com |

| Bromination | Br₂, FeBr₃ | - | youtube.com |

Stereoselective Synthesis of Chiral 2-(2-Oxopropyl)isoindolin-1-one Analogs

The introduction of chirality into the this compound scaffold is of significant interest, as different enantiomers of a compound can exhibit distinct biological activities. Asymmetric synthesis aims to produce a single enantiomer of the target molecule. ethz.ch Several strategies have been developed for the stereoselective synthesis of chiral isoindolinone analogs, primarily focusing on creating a stereocenter at the C-3 position.

One effective method involves the direct alkylation of chiral N-tert-butylsulfinyl-isoindolinones. acs.orgacs.org This approach utilizes a chiral auxiliary on the nitrogen atom to direct the stereoselective addition of various alkylating agents to the C-3 position, resulting in high diastereomeric ratios. acs.orgacs.org The chiral auxiliary can be subsequently removed.

Another strategy employs chiral auxiliaries like (R)-phenylglycinol to create tricyclic γ-lactam intermediates. rsc.org These intermediates can then serve as N-acyliminium ion precursors in reactions with nucleophiles to introduce substituents at the C-3 position with stereocontrol. rsc.org

Catalytic asymmetric synthesis represents a more advanced approach. Rhodium(III)-catalyzed asymmetric [4 + 1] annulation of benzamides with acrylic esters, directed by a chiral N-sulfinyl amide, produces a series of chiral isoindolinones with good diastereoselectivity. rsc.org Similarly, palladium-catalyzed asymmetric tandem aza-Heck/Sonogashira coupling reactions have been developed to synthesize chiral isoindolinone derivatives bearing a quaternary stereocenter. organic-chemistry.org Furthermore, iridium(I)-catalyzed branched-selective C–H alkylation of N-arylisoindolinones with simple alkenes has been shown to achieve asymmetric control with the use of a chiral ligand. nih.gov

| Method | Key Feature | Example | Reference |

|---|---|---|---|

| Chiral Auxiliary-Directed Alkylation | Use of a removable chiral group to control stereochemistry. | Direct alkylation of chiral N-tert-butylsulfinyl-isoindolinones. | acs.orgacs.org |

| Tricyclic γ-Lactam Intermediates | Formation of a rigid tricyclic system to guide nucleophilic attack. | Condensation with (R)-phenylglycinol followed by reaction with nucleophiles. | rsc.org |

| Catalytic Asymmetric Annulation | Use of a chiral catalyst to induce enantioselectivity. | Rh(III)-catalyzed [4 + 1] annulation of benzamides. | rsc.org |

| Catalytic Asymmetric C-H Alkylation | Enantioselective functionalization of a C-H bond. | Iridium(I)-catalyzed alkylation of N-arylisoindolinones with a chiral ligand. | nih.gov |

Advanced Spectroscopic and Structural Elucidation Studies of 2 2 Oxopropyl Isoindolin 1 One Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

No published ¹H or ¹³C NMR data specifically for 2-(2-Oxopropyl)isoindolin-1-one could be located. This information is crucial for the definitive assignment of proton and carbon signals and for any analysis of the compound's conformational dynamics in solution.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Specific High-Resolution Mass Spectrometry data, which would confirm the exact molecular formula (C₁₁H₁₁NO₂) and provide insight into the compound's fragmentation patterns under mass spectrometric conditions, was not found in the surveyed literature.

Infrared (IR) Spectroscopy for Functional Group Characterization

Detailed Infrared (IR) spectroscopy data, which would identify the characteristic vibrational frequencies of the functional groups present in this compound, such as the lactam carbonyl, the ketone carbonyl, and the aromatic ring, is not available in published sources.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

There is no evidence of a single-crystal X-ray diffraction study having been performed on this compound. Such a study would be necessary to determine its precise three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Further research and publication in the field of synthetic and analytical chemistry will be required to provide the experimental data necessary for a thorough discussion of the spectroscopic and structural properties of this compound.

Computational Chemistry and Molecular Modeling Approaches for 2 2 Oxopropyl Isoindolin 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For isoindolinone derivatives, DFT calculations are instrumental in understanding their fundamental electronic properties, which govern their stability and reactivity.

Researchers utilize DFT to calculate Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the chemical stability and reactivity of a molecule. nih.gov A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. For a series of novel 2-(4-(acridin-9-ylamino)phenyl)isoindoline-1,3-dione derivatives, DFT calculations using the B3LYP/6-311G++V(d,p) basis set were employed to determine these FMO energies and the corresponding optical band gap. nih.gov

Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution within a molecule. These maps are valuable for identifying nucleophilic (electron-rich) and electrophilic (electron-poor) regions, predicting how a molecule will interact with other reagents or biological macromolecules. nih.govnih.gov For instance, studies on spirocyclic compounds have used DFT calculations to identify electrophilic and nucleophilic centers, providing insight into their potential interactions with biological targets like DNA. nih.gov Such analyses are crucial for predicting the non-covalent binding behavior, including hydrogen bonding and hydrophobic interactions, which stabilize ligand-receptor complexes.

Table 1: Representative DFT-Calculated Properties for Isoindolinone-Related Scaffolds Note: Data is illustrative of the types of properties calculated for related structures, as specific data for 2-(2-Oxopropyl)isoindolin-1-one is not available in the provided sources.

| Derivative Class | Basis Set | Calculated Property | Significance | Reference |

|---|---|---|---|---|

| Isoindoline-1,3-dione derivatives | B3LYP/6-311G++V(d,p) | HOMO-LUMO Energies | Predicts chemical stability and reactivity. | nih.gov |

| Spiro[indene-2,2'- nih.govnih.govnih.govoxathiazine]-1,3-diones | B3LYP/6-311++G(d,p) | Molecular Electrostatic Potential (MEP) | Identifies electrophilic and nucleophilic sites for interaction prediction. | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to explore the conformational landscape and stability of a compound like this compound and its complexes with biological targets. These simulations, often performed over nanosecond timescales, track the movements of atoms and molecules, offering insights into how they behave in a physiological environment. nih.gov

MD simulations are frequently used to validate the stability of ligand-protein complexes predicted by molecular docking. nih.gov For example, after docking potential inhibitors into the active sites of targets like monoamine oxidase B (hMAO-B) and adenosine (B11128) A2A receptors (hA₂AR), MD simulations running for 100 nanoseconds can confirm the stability of the binding. nih.gov Key metrics analyzed during MD simulations include the Root-Mean-Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, indicating the stability of the complex over time. nih.gov Another metric, the Root-Mean-Square Fluctuation (RMSF), reveals the flexibility of different parts of the molecule or protein. nih.gov

In the study of isoindoline (B1297411) esters derived from aromatic amino acids, MD and metadynamics simulations were employed to investigate their interaction with GABA-A receptors. mdpi.com These simulations help to understand the ligand-receptor interactions at a dynamic level and provide a rational framework for designing structurally optimized modulators. mdpi.com Similarly, MD simulations have been used to study the binding of spirocyclic compounds to the minor groove of B-DNA, confirming that the ligands form stable complexes. nih.gov

Molecular Docking Studies on Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to screen virtual libraries of compounds against a biological target and to rationalize the observed biological activity of molecules like isoindolinone derivatives.

The isoindolinone scaffold is a "privileged structure" known to interact with a variety of biological targets. mdpi.com Docking studies have been instrumental in understanding these interactions and guiding the design of new inhibitors. For instance, molecular docking was performed to explain the high potency of novel isoindolinone derivatives as histone deacetylase (HDAC) inhibitors. nih.gov Similarly, docking studies have elucidated the binding modes of isoindolinone-based compounds with targets such as:

Cyclooxygenases (COX-1 and COX-2): To determine interactions within the active site and explain inhibitory activity. nih.gov

GABA-A Receptors: To investigate how isoindoline esters engage with the benzodiazepine (B76468) binding site, highlighting the importance of π-π stacking interactions. mdpi.com

Dipeptidyl Peptidase-IV (DPP-IV): Docking established a good binding affinity for a potent inhibitor, corroborating the observed biological data for this type 2 diabetes target. nih.gov

Cholinesterases (AChE and BChE): In the pursuit of anti-Alzheimer's agents, docking helped in designing dual-binding site inhibitors. nih.govnih.gov

These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site of the protein, providing a rationale for the compound's biological activity and a basis for further structural optimization. nih.govnih.gov

Table 2: Examples of Biological Targets for Isoindolinone Derivatives Investigated by Molecular Docking

| Target Protein | Therapeutic Area | Key Finding | Reference |

|---|---|---|---|

| Histone Deacetylase 1 (HDAC1) | Cancer | Rationalized the high potency of isoindolinone derivatives as HDAC inhibitors. | nih.gov |

| Cyclooxygenase (COX-1/COX-2) | Inflammation | Determined interactions within the enzyme's active site. | nih.gov |

| GABA-A Receptor | Epilepsy/CNS Disorders | Showed that π-π stacking interactions are critical for modulating receptor binding affinity. | mdpi.com |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Guided the design of dual-binding site inhibitors. | nih.gov |

| Dipeptidyl Peptidase-IV (DPP-IV) | Type 2 Diabetes | Established good binding affinity and supported in vivo antihyperglycemic activity. | nih.gov |

In Silico Analysis of Mechanistic Pathways

Computational methods are invaluable for elucidating the mechanistic pathways of chemical reactions, including the synthesis of complex scaffolds like isoindolinones. rsc.org In silico analysis can map out reaction coordinates, identify transition states, and calculate activation energies, providing a detailed picture of how a reaction proceeds. This understanding is crucial for optimizing reaction conditions and developing more efficient synthetic protocols. mdpi.com

Studies have focused on the mechanisms of various synthetic approaches to isoindolinones. For example, computational analysis of the rhodium(III)-catalyzed C–H activation and annulation of aromatic amides provides mechanistic insights into the formation of the isoindolinone core. acs.org DFT calculations, in particular, are a useful tool for investigating the mechanisms of reactions like 1,3-dipolar cycloadditions, which can be involved in the synthesis of related heterocyclic systems. mdpi.com By comparing the energy profiles of different possible pathways, researchers can determine the most likely mechanism. mdpi.com

The synthesis of isoindolinones can be achieved through various routes, including transition metal-catalyzed and metal-free approaches. rsc.orgacs.org Computational studies help to rationalize the outcomes of these reactions, such as the tandem processes involving Fujiwara–Moritani–aza-Wacker reactions catalyzed by palladium to produce a library of 3-benzylidene isoindolinones. acs.org A detailed mechanistic discussion of each methodology for the formation of isoindolinones is a key feature of reviews on the topic, highlighting the importance of computational analysis in modern synthetic chemistry. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoindolinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For isoindolinone derivatives, QSAR models are developed to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts towards the most promising candidates. nih.govwisdomlib.org

A typical QSAR study involves a set of compounds with known activities, which is divided into a training set to build the model and a test set to validate its predictive power. nih.govmdpi.com Various molecular descriptors (representing steric, electronic, and hydrophobic properties) are calculated for each molecule. Statistical methods, such as Multiple Linear Regression (MLR) and Support Vector Machine Regression (SVMR), are then used to create a mathematical equation linking these descriptors to the biological activity. nih.gov

Successful QSAR models have been developed for isoindolinone derivatives targeting several diseases:

p53-MDM2 Interaction Inhibitors: For a series of 98 isoindolinone-based inhibitors, both linear (MLR) and non-linear (SVMR) QSAR models were built with high statistical significance (e.g., R²train up to 0.924), providing a tool for virtual screening of new anticancer agents. nih.gov

AKR1C3 Inhibitors: A QSAR model for 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives revealed the key descriptors that influence inhibitory activity against this prostate cancer target. japsonline.com

Casein Kinase II (CK2) Inhibitors: A QSAR model based on indeno[1,2-b]indoles was developed and used to predict the activity of other related scaffolds. nih.gov

The predictive ability of these models is assessed using statistical parameters like the squared correlation coefficient (R²), the leave-one-out cross-validation coefficient (Q²), and the predictive R² for the external test set (r²pred). nih.govmdpi.com Contour maps generated from 3D-QSAR models (like CoMFA and CoMSIA) can also visualize the structural features that are favorable or unfavorable for activity, guiding further drug design. mdpi.com

Table 3: Summary of QSAR Models for Isoindolinone and Related Derivatives

| Target | Model Type | Key Statistical Parameters | Significance | Reference |

|---|---|---|---|---|

| p53-MDM2 Interaction | ERM-MLR | R²(train) = 0.914, Q²(loo) = 0.894, R²(test) = 0.903 | Predicts anticancer activity and aids virtual screening. | nih.gov |

| p53-MDM2 Interaction | SVMR | R²(train) = 0.924, Q²(loo) = 0.920, R²(test) = 0.874 | Provides a robust non-linear model for activity prediction. | nih.gov |

| Farnesoid X Receptor (FXR) | CoMSIA | q² = 0.706, r² = 0.969, r²pred = 0.866 | Identifies structural requirements for FXR agonists. | mdpi.com |

| AKR1C3 | MLR | Not specified | Provides insights for lead generation and optimization. | japsonline.com |

Exploration of Biological Activities and Molecular Mechanisms of 2 2 Oxopropyl Isoindolin 1 One and Its Analogs

Antiviral Activities and Proposed Mechanisms of Action

The isoindolin-1-one (B1195906) scaffold has been identified as a promising structure in the development of new antiviral agents. Analogs of 2-(2-Oxopropyl)isoindolin-1-one have demonstrated inhibitory effects against a range of viruses, including those that infect plants and humans.

Tobacco Mosaic Virus (TMV) Inhibition

Research has shown that isoindolin-1-one derivatives isolated from Nicotiana tabacum (tobacco) exhibit notable anti-tobacco mosaic virus (TMV) activity. clockss.orgresearchgate.netclockss.org In one study, two new isoindolin-1-ones, 2-(2-hydroxyethyl)-5-methyl-6-(3-methylbut-2-enyl)isoindolin-1-one and 2,5-dimethyl-6-(3-methylbut-2-enyl)isoindolin-1-one, displayed significant anti-TMV activity, with inhibition rates of 48.2% and 45.6%, respectively. researchgate.netclockss.org Another study identified three new and three known isoindolin-1-ones from the stems of a gene-edited tobacco mutant. clockss.org Two of these new compounds, 2,4-dimethyl-6-(3-methyl-2-oxobut-3-enyl)isoindolin-1-one and 2,5-dimethyl-6-(3-methyl-2-oxobut-3-enyl)isoindolin-1-one, showed higher inhibitory rates against TMV than the commercial virucide ningnanmycin. clockss.org

The proposed mechanism of TMV inhibition by these compounds involves targeting the virus within the host cells. nih.gov TMV particles can be found in various parts of the host plant's cells, including the cytoplasm, nucleus, and chloroplasts. nih.gov The virus also forms inclusion bodies, known as X-bodies, which are assemblages of endoplasmic reticulum, ribosomes, and virus particles. nih.gov It is believed that the isoindolin-1-one compounds may interfere with the virus's replication or assembly within these cellular compartments. Additionally, an immunological relationship has been found between the TMV coat protein and the host protein RuBisCo, suggesting that compounds targeting viral proteins might also interact with host components. nih.gov

Rotavirus Inhibition

While specific studies on this compound and rotavirus are not available, the broader class of isoindolin-1-one derivatives has been investigated for general antiviral properties. The structural similarities to compounds active against other RNA viruses suggest a potential for rotavirus inhibition. Further research is needed to explore this specific antiviral activity.

Enterovirus A71 (EV-A71) Antagonism

A series of 2-aryl-isoindolin-1-one compounds have been synthesized and shown to possess potent antiviral activity against multiple clinical isolates of Enterovirus A71 (EV-A71), the primary cause of hand, foot, and mouth disease. mdpi.com Structure-activity relationship (SAR) studies revealed that 2-phenyl-isoindolin-1-ones are a particularly effective chemotype. mdpi.com

Several compounds from this series demonstrated significant antiviral activity, with EC50 values below 10 µM against four different EV-A71 strains. Notably, compounds designated as A3 and A4 exhibited broad and potent antiviral activity with EC50 values ranging from 1.23 to 1.76 μM.

The proposed mechanism of action for these compounds against EV-A71 involves the inhibition of viral entry into the host cell. mdpi.com Western blot analysis showed a dose-dependent decrease in the viral protein VP1 at both the protein and RNA levels after treatment with compound A3. mdpi.com EV-A71 is known to exploit the host protein peripherin to invade the central nervous system, and it is possible that these isoindolin-1-one compounds interfere with this process. nih.gov The virus also utilizes its 2A protease (2Apro) to evade the host's innate immune response, making this enzyme a potential target for antiviral drugs. nih.gov

Antimicrobial Activities and Mechanistic Considerations

The isoindolin-1-one scaffold has been explored for its potential as a source of novel antimicrobial agents. nih.gov A range of N-substituted isoindolin-1-ones have been synthesized and evaluated for their activity against various microorganisms, including bacteria and fungi. nih.govresearchgate.net

In one study, several newly synthesized 2-indolinone derived oximes and spiro-isoxazolines were screened for their in vitro growth inhibitory activity against thirteen species of microorganisms. nih.govresearchgate.net Many of the tested compounds, particularly the oximes, showed significant antimicrobial activity. nih.gov Another study focusing on 1-(5-substituted-2-oxoindolin-3-ylidene)-4-(substitutedpyridin-2-yl) thiosemicarbazides reported moderate to good anti-bacterial and anti-fungal activity against B. subtilis, S. aureus, E. coli, P. aeruginosa, C. albicans, and A. niger. researchgate.net

The mechanism of antimicrobial action for these compounds is not yet fully elucidated but is thought to involve the disruption of essential cellular processes in the target microorganisms. The specific molecular targets are likely to vary depending on the microbial species and the specific chemical structure of the isoindolin-1-one derivative.

Anticancer Potential and Target Pathway Analysis

Isoindolin-1-one derivatives have emerged as a class of compounds with significant anticancer potential. nih.gov Studies have shown that certain novel 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides display considerable activity against human cancer cell lines. nih.gov

Specifically, these compounds were effective against the HT-29 colon cancer cell line and moderately active against the leukemia K562 cell line. nih.gov One compound, in particular, was identified as the most active against the HT-29 colon cancer cell line, with an IC50 value of 7.98 ± 0.05 μM. nih.gov Another compound showed the best antiproliferative activity against the leukemia K562 cell line with an IC50 of 9.44 ± 0.02 μM. nih.gov Furthermore, one of the derivatives demonstrated a significant inhibitory effect on the side population of HT-29 colon cancer stem cells. nih.gov

The proposed mechanism for the anticancer activity of these compounds involves the inhibition of topoisomerase II (Topo II), an essential enzyme for cell growth and proliferation. nih.gov Many clinically used anticancer drugs target Topo II, and several are DNA intercalators. nih.gov The thiazolo[3,2-a]pyrimidine scaffold, which shares structural similarities with the isoindolin-1-one core, has been shown to act as a DNA cleavage agent and possesses antineoplastic properties due to its ability to intercalate with DNA. nih.gov

Neuroscience-Related Activities and Underlying Mechanisms (e.g., anxiolytic, sedative-hypnotic)

While direct studies on the neuroscience-related activities of this compound are limited, the broader class of compounds acting on the central nervous system (CNS) provides a framework for understanding its potential effects. Anxiolytic and sedative-hypnotic drugs typically exert their effects by modulating the function of GABA-A receptors in the CNS. nih.govmhmedical.com

Agonists of the benzodiazepine (B76468) (BZD) binding site on GABA-A receptors increase the frequency of chloride channel opening in response to GABA, leading to sedative, anxiolytic, and anticonvulsant effects. nih.gov Research on novel 2-phenoxy phenyl-1,3,4-oxadiazole derivatives, which are designed as BZD receptor agonists, has shown that some of these compounds exhibit hypnotic effects that are mediated by BZD receptors. nih.gov

However, it is important to note that not all compounds in this class display anxiolytic properties. nih.gov The development of tolerance and dependence are also key considerations for drugs acting on the CNS. mhmedical.comnih.gov The use of flumazenil, a BZD receptor antagonist, can help determine if the effects of a compound are mediated through this specific receptor pathway. nih.gov Further investigation is required to determine if this compound or its analogs possess any anxiolytic or sedative-hypnotic properties and to elucidate the underlying mechanisms.

Other Biological Target Modulations

Beyond the primary biological activities, this compound and its analogs have been investigated for their effects on other molecular targets, notably the voltage-gated sodium channel NaV1.7 and the dipeptidyl peptidases DPP8 and DPP9.

NaV1.7 Blocking

The voltage-gated sodium channel NaV1.7 is a well-established target for the development of novel analgesics. Its critical role in pain signaling pathways has been genetically validated in humans. While extensive research has been conducted to identify selective NaV1.7 blockers, there is currently no publicly available scientific literature that specifically reports the evaluation of this compound or its direct analogs for NaV1.7 inhibitory activity. The focus of NaV1.7 inhibitor discovery has been on other chemical classes of compounds.

Dipeptidyl Peptidase DPP8/9 Inhibition

In contrast to the lack of data for NaV1.7, analogs of this compound, specifically those with an isoindoline (B1297411) core, have been the subject of research as inhibitors of dipeptidyl peptidases 8 and 9 (DPP8 and DPP9). These enzymes are serine proteases that cleave N-terminal dipeptides from polypeptides, with a preference for proline at the P1 position. While they share some homology with the well-known diabetes target DPP4, DPP8 and DPP9 are cytosolic enzymes with distinct physiological roles that are still under investigation.

Research into the structure-activity relationships (SAR) of isoindoline-containing compounds has provided insights into the features that govern their inhibitory potency and selectivity for DPP8 and DPP9. One study synthesized a series of isoindoline derivatives to explore their potential as selective and potent inhibitors of these enzymes. acs.org It was found that isoindoline derivatives were generally more potent as DPP8 inhibitors compared to their isoquinoline (B145761) counterparts. nih.gov

A key publication detailed the SAR of a series of isoindoline inhibitors, aiming to achieve selectivity for DPP8 over DPP9. acs.org The study identified a lead compound and systematically modified its structure to understand the impact on inhibitory activity. The results indicated that the S1 pocket of DPP8 might be larger than that of DPP4, allowing for the accommodation of the bulkier isoindoline moiety. nih.gov

The inhibitory activities of several isoindoline analogs against DPP8 and DPP9 are summarized in the table below.

| Compound ID | P1 Moiety | P2 Moiety | DPP8 IC50 (nM) | DPP9 IC50 (nM) | Selectivity (DPP9/DPP8) |

| 7 | Isoindoline | (S)-Aspartic acid derivative | 14 | 53 | 3.8 |

| 12m | Isoindoline | (S)-Aspartic acid derivative with (S)-methylpiperazine | 130 | 1200 | 9.2 |

| 12n | Isoindoline | (S)-Aspartic acid derivative with (R)-methylpiperazine | 230 | 2500 | 10.9 |

| 12o | Isoindoline | (S)-Aspartic acid derivative with piperazin-2-one | >10000 | >10000 | - |

| 12r | Isoindoline | N-alkylated piperazine (B1678402) derivative | 33 | 110 | 3.3 |

Data sourced from Van Goethem et al., 2011. acs.org

Structure Activity Relationship Sar Studies and Pharmacophore Modeling of 2 2 Oxopropyl Isoindolin 1 One Derivatives

Influence of N-Substitution on Biological Activity Profiles

The nitrogen atom of the isoindolin-1-one (B1195906) lactam ring offers a key position for chemical modification, and the nature of the substituent at this position (N-substitution) can significantly modulate the biological activity of the resulting derivatives.

Research has shown that the introduction of different groups at the N-position can lead to a diverse range of pharmacological effects. For instance, a one-pot synthesis method has been developed to create various N-substituted isoindolin-1-ones from methyl 2-formylbenzoate, highlighting the accessibility of this position for modification. sioc-journal.cn The process involves a reductive amination followed by lactamization, allowing for the introduction of a wide variety of aryl and alkyl groups. sioc-journal.cn Studies on such derivatives have revealed that the N-substituent plays a critical role in defining the compound's interaction with its biological target.

For example, in a series of N-substituted isoindolin-1-ones synthesized via a two-step process involving the one-pot reaction of 2-formylbenzoic acid with amines and dimethyl phosphite, the nature of the N-substituent was found to be a key determinant of their biological profile. thieme-connect.com The synthesis allows for the introduction of various alkyl and aryl groups, and subsequent dephosphonylation yields the final N-substituted isoindolin-1-ones. thieme-connect.com

The following table summarizes the impact of different N-substituents on the biological activity of isoindolin-1-one derivatives based on findings from various studies.

| N-Substituent Type | General Effect on Biological Activity | Example Reference |

| Small Alkyl Groups | Can be crucial for fitting into specific binding pockets. | nih.gov |

| Aryl Groups | Often enhance activity through pi-stacking interactions. | rsc.org |

| Benzyl Groups | Can introduce favorable interactions with hydrophobic pockets in target proteins. | jocpr.com |

| Long Alkyl Chains | Have been used as linkers in dual inhibitors, for example, targeting HDAC6 and HSP90. nih.gov | |

| Acrylamide Units | Employed as linkers in the design of dual-target inhibitors. nih.gov |

These findings underscore the importance of the N-substituent in tailoring the biological activity of isoindolin-1-one derivatives. The 2-oxopropyl group in 2-(2-Oxopropyl)isoindolin-1-one, with its ketone functionality, presents a unique N-substituent that can participate in hydrogen bonding and other polar interactions, potentially defining its specific biological activity.

Impact of C-3 Substituents on Target Affinity and Selectivity

The C-3 position of the isoindolin-1-one ring is another critical site for modification that significantly influences target affinity and selectivity. The introduction of various substituents at this position can alter the molecule's shape, electronics, and hydrogen bonding capacity, leading to differential interactions with biological targets.

A number of synthetic methods have been developed to introduce diversity at the C-3 position. One such method involves the lithiation of N'-benzyl-N,N-dimethylureas followed by reaction with various electrophiles, which affords 3-substituted isoindolin-1-ones in high yields. researchgate.netbeilstein-journals.org This approach allows for the incorporation of a wide range of substituents derived from the electrophiles used. researchgate.net Another strategy employs a K2CO3-catalyzed tandem aldol/cyclization/rearrangement reaction of 2-cyanobenzaldehyde (B126161) with malonates to generate 3-substituted isoindolinones. researchgate.net

The nature of the substituent at C-3 has been shown to be a determining factor for the biological activity. For example, in a study of 3-substituted indolin-2-ones, which share a similar structural motif, the substituents at the 3-position were found to be crucial for their neuroprotective effects. nih.gov While this study focuses on indolin-2-ones, the principles of how C-3 substituents can impact activity are transferable to the isoindolin-1-one scaffold.

The table below illustrates how different types of C-3 substituents can affect the biological properties of isoindolin-1-one derivatives.

| C-3 Substituent Type | General Effect on Target Affinity and Selectivity | Example Reference |

| Amino Groups | Can act as hydrogen bond donors, enhancing affinity for certain targets. The synthesis of 3-aminoisoindolin-1-one (B2715335) derivatives has been reported. acs.org | |

| Aryl Groups | Can participate in hydrophobic and pi-stacking interactions, often leading to increased affinity. | nih.gov |

| Alkyl Groups | Can modulate lipophilicity and steric interactions within the binding site. The introduction of a methyl group at C-3 has been a focus of synthetic efforts. nih.gov | |

| Groups with Hydrogen Bonding Potential | Can form key interactions with target residues, leading to high affinity and selectivity. | nih.gov |

These examples highlight the strategic importance of the C-3 position in the design of isoindolin-1-one-based therapeutic agents. For this compound, which is unsubstituted at C-3, these findings suggest that the introduction of specific groups at this position could be a viable strategy to enhance its biological activity and selectivity.

Role of Aromatic Ring Substituents in Modulating Biological Response

The introduction of substituents on the aromatic ring can be achieved through various synthetic strategies, often starting with appropriately substituted precursors. For instance, the synthesis of novel 2-benzyl-6-substituted-ethoxy-isoindolinone derivatives has been reported, where substituents on the aromatic ring were shown to influence their cytotoxic activity against cancer cell lines. jocpr.com

The electronic nature of the aromatic ring substituents, whether they are electron-donating or electron-withdrawing, can have a profound effect on the biological activity. In a study on isoindoline-1,3-dione derivatives, which are structurally related to isoindolin-1-ones, the presence of different substituents on the aromatic ring was found to be unfavorable for binding to cyclooxygenase (COX) enzymes in some cases. mdpi.com For example, compounds with a trifluoromethyl or methoxy (B1213986) group in the meta position of the benzene (B151609) ring showed less negative binding free energy and a greater inhibition constant compared to the unsubstituted analog. mdpi.com

The following table summarizes the influence of aromatic ring substituents on the biological activity of isoindolin-1-one and related derivatives.

| Aromatic Ring Substituent Type | General Effect on Biological Response | Example Reference |

| Electron-Donating Groups (e.g., -OCH3) | Can increase electron density in the aromatic ring, potentially affecting interactions with electron-deficient pockets in target proteins. However, in some cases, they can be unfavorable for binding. mdpi.com | |

| Electron-Withdrawing Groups (e.g., -CF3) | Can decrease electron density, which may be favorable for interactions with electron-rich active sites. In some contexts, these groups can be unfavorable. mdpi.com | |

| Halogens | Can modulate lipophilicity and participate in halogen bonding, potentially enhancing binding affinity. | science.gov |

| Ether Linkages (e.g., -ethoxy) | Can be used to attach larger functional groups to the aromatic ring, enabling interactions with more distant binding site regions and influencing cytotoxic activity. jocpr.com |

These observations demonstrate that the substitution pattern on the aromatic ring is a critical factor in determining the biological response of isoindolin-1-one derivatives. For this compound, which is unsubstituted on the aromatic ring, these findings suggest that the introduction of specific substituents could be a valuable strategy to fine-tune its biological activity.

Pharmacophore Model Generation and Validation for Isoindolinone Scaffold

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. researchgate.net By understanding the key pharmacophoric features of the isoindolin-1-one scaffold, it is possible to design new derivatives with improved potency and selectivity.

The generation of a pharmacophore model typically involves aligning a set of active molecules and identifying the common chemical features that are responsible for their biological activity. These features can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net

For the isoindolin-1-one scaffold, a general pharmacophore model can be proposed based on its inherent structural features and the SAR data discussed in the previous sections. Key features would likely include:

A hydrogen bond acceptor (the carbonyl oxygen of the lactam).

An aromatic ring (the benzene ring of the isoindolinone core).

A hydrophobic region associated with the aromatic ring.

Variable features depending on the substitution at the N- and C-3 positions.

Once a pharmacophore model is generated, it must be validated to ensure its predictive power. nih.gov Validation is typically performed by screening a database of known active and inactive compounds. A good pharmacophore model should be able to distinguish between active and inactive molecules with a high degree of accuracy. nih.gov

The validated pharmacophore model can then be used for virtual screening of large compound libraries to identify new molecules that match the pharmacophoric features and are therefore likely to be active. nih.gov It can also guide the design of new derivatives by suggesting which functional groups should be incorporated and where they should be placed to optimize interactions with the biological target.

The table below outlines the key steps in generating and validating a pharmacophore model for the isoindolinone scaffold.

| Step | Description | Importance |

| 1. Ligand Set Selection | A diverse set of isoindolin-1-one derivatives with known biological activity is selected. | The quality of the ligand set directly impacts the reliability of the resulting pharmacophore model. |

| 2. Conformational Analysis | The conformational space of each ligand is explored to identify low-energy conformations. | Ensures that the relevant binding conformation of each ligand is considered during model generation. |

| 3. Feature Identification | Common chemical features (e.g., H-bond acceptors/donors, hydrophobic regions) are identified among the active ligands. | These features form the basis of the pharmacophore hypothesis. |

| 4. Pharmacophore Generation | A 3D arrangement of the identified features is generated, representing the pharmacophore model. | This model serves as a template for designing or identifying new active compounds. |

| 5. Model Validation | The model's ability to distinguish between known active and inactive compounds is assessed. | Validation ensures that the model is predictive and not a result of chance. |

| 6. Virtual Screening/Drug Design | The validated model is used to screen compound libraries or guide the design of new isoindolin-1-one derivatives. | This step accelerates the discovery of new lead compounds with desired biological activity. |

2 2 Oxopropyl Isoindolin 1 One As a Versatile Synthetic Building Block

Utilization in the Construction of Complex Heterocyclic Systems

The strategic placement of functional groups in 2-(2-Oxopropyl)isoindolin-1-one makes it an ideal precursor for the synthesis of intricate heterocyclic systems, particularly those containing fused-ring structures. The reactivity of the isoindolinone core, combined with the ketone-bearing side chain, allows for intramolecular cyclization reactions and participation in multicomponent strategies to build polycyclic frameworks.

A significant application of isoindolinone derivatives is in the synthesis of isoindolo[2,1-a]quinolines, a class of nitrogen-containing polycyclic aromatic compounds with promising biological activities, including anticancer and antibacterial properties. nih.gov The general strategy often involves the construction of the isoindolinone core followed by cyclization to form the quinoline (B57606) ring system. While direct use of this compound is not always explicitly detailed, the methodologies for creating the isoindolo[2,1-a]quinoline skeleton often rely on precursors with similar functionalities. For instance, the synthesis of various isoindolo[2,1-a]quinoline derivatives has been achieved through intramolecular Friedel-Crafts reactions of isoindole-1-acetyl chlorides, which are structurally related to the enol or activated form of the oxopropyl side chain of this compound. nih.gov

Furthermore, the synthesis of dihydroisoindolo[2,1-a]quinolin-11-ones has been accomplished via three-component imino Diels-Alder reactions, showcasing the utility of building blocks that can generate the isoindolinone core in situ for further annulation. nih.govrsc.org These approaches highlight the potential for this compound to serve as a key intermediate in the assembly of such complex heterocyclic frameworks. The development of one-pot syntheses for indole-fused nitrogen heterocycles further underscores the importance of versatile building blocks in creating structural complexity efficiently. rsc.org

The Pictet-Spengler reaction, a powerful tool for constructing tetrahydroisoquinoline and β-carboline ring systems, represents another avenue where this compound or its derivatives could be employed. wikipedia.orgjk-sci.comdepaul.edu This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. The ketone functionality within this compound makes it a potential partner in such cyclizations, leading to fused heterocyclic systems of significant interest in medicinal chemistry.

Precursor for Diversified Organic Molecules

The chemical reactivity of this compound extends beyond the formation of fused heterocyclic systems, positioning it as a valuable precursor for a diverse array of organic molecules. The propanone side chain, in particular, offers a handle for various chemical transformations, allowing for the introduction of new functional groups and the extension of the molecular framework.

The ketone group can undergo a wide range of classical carbonyl chemistry reactions. For example, reduction of the ketone would yield a secondary alcohol, which could then be subjected to further reactions such as esterification or etherification. Alternatively, oxidation of the side chain could provide access to different functionalities.

The enolizable nature of the ketone also allows for reactions at the α-carbon. For instance, halogenation at this position could introduce a leaving group, facilitating subsequent nucleophilic substitution reactions. This would enable the connection of the isoindolinone core to a wide variety of other molecular fragments.

While specific examples detailing the extensive derivatization of this compound are not extensively documented in the readily available literature, the fundamental reactivity of its functional groups suggests a broad scope of potential transformations. The principles of multi-step synthesis, which involve the sequential application of reactions to build molecular complexity, are directly applicable. jk-sci.comresearchgate.netresearchgate.net For example, the ketone could be converted to an alkene via a Wittig reaction, which could then undergo further functionalization.

Role in Cascade Reactions and Tandem Processes

Cascade reactions, also known as tandem or domino reactions, are highly efficient synthetic strategies in which a series of intramolecular or intermolecular transformations occur in a single pot without the isolation of intermediates. nih.govacs.orgthieme-connect.com This approach offers significant advantages in terms of atom economy, step economy, and reduced waste generation. This compound and its precursors are well-suited to participate in such reaction sequences.

A notable example is the copper-catalyzed three-component cascade cyclization for the synthesis of 3-(2-oxopropyl)-2-arylisoindolinones. researchgate.net In this process, readily available starting materials, including 2-formylbenzonitriles, phenylacetylenes, and diaryliodonium salts, are combined in a one-pot reaction to construct the target molecule. This reaction demonstrates excellent functional group compatibility and provides access to a range of substituted isoindolinones in moderate to good yields. researchgate.net The proposed mechanism involves a series of steps including the formation of an N-arylnitrilium cation, nucleophilic attack, cyclization, and hydration. researchgate.net

The development of base-promoted cascade reactions provides another avenue for the synthesis of functionalized isoindolin-1-ones. nih.govacs.org These reactions can combine multiple elementary steps in a single operation without the need for metal catalysis, offering an environmentally benign synthetic route. nih.govacs.org Such strategies have been employed to generate isoindolin-1-ones with a tetrasubstituted C-3 position. nih.govacs.org

The versatility of the isoindolinone core and its derivatives in cascade reactions is further highlighted by iron-promoted ring-opening and ring-closing cascade reactions of ortho-carboxy-isoxazoles to yield isoindolinone derivatives. thieme-connect.com Although not directly involving this compound as a starting material, these methodologies underscore the broad potential for designing tandem processes that lead to this important class of heterocycles.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Promoter | Product | Reaction Type |

| 2-Formylbenzonitrile | Phenylacetylene | Diaryliodonium salt | Copper | 3-(2-Oxopropyl)-2-arylisoindolinone | Three-component cascade cyclization |

| ortho-Carbonyl-substituted benzonitrile | ((Chloromethyl)sulfonyl)benzene | K2CO3 | 3,3-Dialkylated isoindolin-1-one (B1195906) | Base-promoted cascade reaction | |

| ortho-Carboxy-isoxazole | Iron/NH4Cl | Isoindolinone derivative | Iron-promoted ring-opening/ring-closing cascade |

Future Research Directions and Unexplored Avenues for 2 2 Oxopropyl Isoindolin 1 One

Development of Novel Sustainable Synthetic Methodologies

The pursuit of environmentally benign and efficient chemical syntheses is a paramount goal in modern chemistry. Future research should prioritize the development of sustainable methods for producing 2-(2-Oxopropyl)isoindolin-1-one and its derivatives.

Key areas for exploration include:

Green Chemistry Approaches: Investigating the use of indium-mediated reactions could offer a more environmentally friendly alternative to traditional methods. clockss.org One-pot synthesis, which reduces waste and improves efficiency by combining multiple reaction steps into a single procedure, is another promising avenue. clockss.org

Catalytic Innovations: Exploring novel catalysts, such as those based on iridium or N-heterocyclic carbenes (NHCs), could lead to more efficient and selective syntheses. organic-chemistry.org For instance, iridium-catalyzed oxidative annulation of benzamides and NHC-catalyzed tandem reactions have shown promise for constructing the isoindolinone core. organic-chemistry.org

Microwave-Assisted Synthesis: The application of microwave irradiation has the potential to significantly reduce reaction times from hours to minutes, thereby increasing throughput and streamlining the optimization of synthetic protocols for isoindolinone derivatives. acs.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability, making them an attractive platform for the synthesis of this compound.

A recently developed copper-catalyzed three-component cascade cyclization provides a novel and efficient route to 3-(2-oxopropyl)-2-arylisoindolinones, demonstrating the potential for multicomponent reactions in generating molecular complexity in an atom-economical manner. researchgate.net

Investigation of Emerging Biological Targets and Pathways

The isoindolinone scaffold is a versatile pharmacophore with demonstrated activity against a range of biological targets. mdpi.com Future research should aim to identify and validate novel biological targets and pathways for this compound and its analogs.

Potential areas of investigation include:

Central Nervous System (CNS) Disorders: Given that isoindoline (B1297411) derivatives can interact with CNS-relevant targets like GABAA receptors, exploring the potential of this compound in the context of epilepsy, anxiety, and other neurological disorders is a promising direction. mdpi.com The semi-rigid structure of the isoindoline core is well-suited for binding to the benzodiazepine (B76468) site of the GABAA receptor. mdpi.com

Oncology: The isoindolinone skeleton is found in compounds with anticancer properties. clockss.orgnih.gov For example, some isoindolinone derivatives have shown potent inhibitory activity against histone deacetylases (HDACs), which are promising targets for cancer therapy. nih.gov Investigating the antiproliferative effects of this compound against various cancer cell lines is warranted.

Infectious Diseases: The antibacterial properties of some natural products containing the isoindolinone moiety, such as lactonamycin, suggest that this compound could be explored as a scaffold for developing new antimicrobial agents. clockss.org

Advanced Mechanistic Elucidation of Biological Effects

A deeper understanding of how this compound exerts its biological effects at the molecular level is crucial for its rational design and optimization as a therapeutic agent.

Future research should focus on:

Structural Biology: Determining the X-ray crystal structures of this compound bound to its biological targets will provide invaluable insights into the specific molecular interactions that govern its activity.

Biophysical Techniques: Employing techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can quantify the binding affinity and kinetics of the compound with its target proteins.

Chemical Proteomics: Utilizing chemical probes derived from this compound can help to identify its direct binding partners within the complex environment of a living cell.

Mechanistic Studies with Analogs: The use of cyclopropyl (B3062369) and epoxy analogs in mechanistic studies of enzymes like type-2 isopentenyl diphosphate (B83284) isomerase has provided valuable insights into reaction mechanisms. nih.gov A similar approach could be applied to elucidate the mechanism of action of this compound.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

AI and machine learning can be leveraged in the following ways:

Generative Models for de novo Design: Generative adversarial networks (GANs) and other generative models can be used to design novel isoindolinone derivatives with desired physicochemical properties and predicted biological activities. springernature.com

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new virtual compounds, as well as their potential biological targets. mdpi.comnih.gov

Active Learning: Active learning approaches can be employed to intelligently select the most informative compounds to synthesize and test from a large virtual library, thereby optimizing the use of resources and accelerating the discovery of potent molecules. blogspot.com

Literature and Data Mining: AI-powered tools can analyze vast amounts of scientific literature and databases to identify novel connections between the isoindolinone scaffold, biological targets, and disease pathways. nih.gov

Exploration of Bioorthogonal Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. wikipedia.orgnih.gov This powerful set of tools can be used to study biomolecules in their natural environment.

Future research could explore the application of bioorthogonal chemistry to this compound in the following ways:

Chemical Reporter Strategy: By incorporating a bioorthogonal handle, such as an azide (B81097) or an alkyne, into the structure of this compound, it can be used as a chemical reporter to track its distribution and interactions within living cells. wikipedia.orgnih.gov

"Click Chemistry": The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for labeling biomolecules. broadpharm.comiphy.ac.cnnih.gov A derivative of this compound bearing an alkyne or azide group could be "clicked" onto a fluorescent probe or an affinity tag for visualization or pull-down experiments. nih.govtu-dresden.de

Pretargeting for Imaging and Therapy: Bioorthogonal reactions are being explored for pretargeting applications in nuclear imaging and radiotherapy, where a tagged antibody is first administered, followed by a reactive probe. wikipedia.orgnih.govescholarship.org This approach could potentially be adapted for targeted delivery of this compound or its derivatives.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.